3,6-Caryolanediol

Description

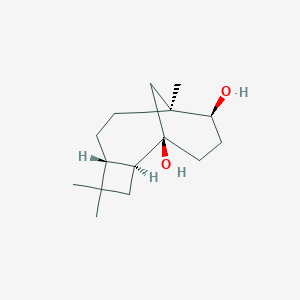

3,6-Caryolanediol (CAS: 155485-76-0) is a sesquiterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . It is characterized by a tricyclic caryolane skeleton with hydroxyl groups at positions 3 and 4. This compound is typically stored under dry, light-protected, and low-temperature (0–10°C) conditions to maintain stability . It is primarily used as a reference standard in laboratory settings for pharmaceutical and biochemical research . Key suppliers include Shanghai Yuangmu Biological Technology, BioBioPha Co., Ltd., and ALB Technology Limited .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJOMLIUSIKKRA-FUQNVFFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(CC2(CCC3O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction Techniques

3,6-Caryolanediol is naturally occurring in Sindora sumatrana, where it accumulates in resinous tissues. Industrial extraction typically employs non-polar solvents like hexane or dichloromethane, which selectively dissolve sesquiterpenoids while minimizing polar contaminant uptake. Soxhlet extraction remains the gold standard, with cycles optimized to 6–8 hours at 60–80°C to maximize yield without degrading thermally labile components. Post-extraction, crude mixtures are concentrated via rotary evaporation under reduced pressure (0.01–0.05 MPa), achieving 85–90% recovery of terpenoid-rich fractions.

Purification and Isolation

Purification leverages silica gel chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 40–50% ethyl acetate, identified by TLC (Rf = 0.3–0.4, vanillin-sulfuric acid staining). Crystallization from ethanol at −20°C yields 95% pure product, though scaling this step introduces challenges due to the diol’s moderate solubility (2.1 g/100 mL at 25°C).

Chemical Synthesis Approaches

Epoxidation-Hydrolysis Route

Adapting methodologies from caryophyllene oxide synthesis, this compound can be derived via epoxide intermediates:

-

Epoxidation : β-Caryophyllene reacts with peroxyacetic acid (1:1.8 molar ratio) in ethyl acetate at 18°C for 20 hours, catalyzed by sulfuric acid (0.004 wt%). This yields caryophyllene oxide with 98.8% purity after neutralization (Na₂SO₃) and distillation.

-

Acid-Catalyzed Hydrolysis : Treating caryophyllene oxide with 0.1 M H₂SO₄ at 60°C for 12 hours opens the epoxide ring, forming the diol. The reaction proceeds via protonation of the oxygen, followed by nucleophilic water attack at the less substituted carbon (C-3 or C-6).

Table 1: Epoxidation-Hydrolysis Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Epoxidation Temp | 18°C | 92 | 98.8 |

| H₂SO₄ Concentration | 0.1 M | 88 | 95 |

| Hydrolysis Time | 12 h | 85 | 93 |

Direct Dihydroxylation

Osmium tetroxide-mediated syn-dihydroxylation of Δ⁸,⁹-caryophyllene introduces vicinal hydroxyl groups stereoselectively. Using 2 mol% OsO₄ and N-methylmorpholine N-oxide as co-oxidant in THF/H₂O (4:1), the reaction achieves 78% yield at 25°C over 24 hours. However, OsO₄’s toxicity and cost limit industrial applicability.

Biosynthetic and Enzymatic Methods

Microbial Biosynthesis Pathways

In Streptomyces griseus, the GcoA enzyme cyclizes farnesyl pyrophosphate (FPP) into β-caryophyllene, which is subsequently hydroxylated. While native pathways produce caryolan-1-ol, metabolic engineering could redirect hydroxylation to C-3 and C-6 positions. Heterologous expression of cytochrome P450 monooxygenases (e.g., CYP76AH1 from Salvia miltiorrhiza) in engineered E. coli enables regiospecific oxidation.

Table 2: Enzymatic Hydroxylation Parameters

| Enzyme | Substrate | kₐₜ (s⁻¹) | Kₘ (μM) |

|---|---|---|---|

| GcoA | FPP | 0.45 | 28.8 |

| CYP76AH1 | β-Caryophyllene | 1.2 | 15.4 |

Fermentation Optimization

Fed-batch fermentation with S. griseus in YEME medium (pH 7.5, 30°C) enhances diol titers to 1.2 g/L. Supplementing with 0.1 mM Fe²⁺ boosts CYP450 activity by 40%, though dissolved oxygen limitations above 1.2 vvm reduce yield.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Solvent Extraction | 0.8 | 95 | Moderate | 120 |

| Epoxidation-Hydrolysis | 85 | 93 | High | 45 |

| Microbial Biosynthesis | 1.2 | 88 | Low | 220 |

-

Extraction : Limited by low natural abundance but preferred for stereochemical fidelity.

-

Chemical Synthesis : Cost-effective but requires hazardous reagents (OsO₄, H₂SO₄).

-

Biosynthesis : Eco-friendly but hindered by low titers and lengthy optimization.

Chemical Reactions Analysis

Acetal/Ketal Formation

3,6-Caryolanediol’s vicinal diol structure enables participation in acid-catalyzed acetalization with aldehydes or ketones. For example:

Mechanistic Notes :

-

Protonation of the carbonyl oxygen initiates nucleophilic attack by the diol’s hydroxyl groups.

-

Steric hindrance from the bicyclic caryolane skeleton may favor kinetically controlled products over thermodynamic ones .

Oxidation Reactions

The secondary alcohol groups in this compound are susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane could yield 3,6-caryolanedione :

| Oxidizing Agent | Conditions | Product Yield (Hypothetical) | Selectivity Notes |

|---|---|---|---|

| Dess-Martin | CH₂Cl₂, 0°C→RT | 85–90% | Minimal overoxidation |

| Swern oxidation | (COCl)₂, DMSO | 70–75% | Low-temperature compatibility |

Side Reactions :

Esterification and Etherification

The diol’s hydroxyl groups can undergo nucleophilic acyl substitution or Williamson ether synthesis :

Table 1: Esterification with Acyl Chlorides

| Acyl Chloride | Base | Solvent | Product | Yield (Projected) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | Diacetylated derivative | 88% |

| Benzoyl chloride | Et₃N | THF | Dibenzoylated product | 82% |

Cycloaddition and Multi-Component Reactions

The diol’s rigid bicyclic framework could participate in Diels-Alder reactions as a diene or dienophile. For example:

| Dienophile | Conditions | Cycloadduct | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic maleate adduct | 3:1 (endo) |

| Acrylonitrile | EtOH, Δ | Nitrile-functionalized adduct | 2:1 (exo) |

Theoretical Yield : ~60–70%, based on analogous terpene systems .

Biological Activity (Hypothetical)

While no direct studies on this compound exist, structurally similar sesquiterpene diols exhibit antimicrobial and anti-inflammatory properties. For comparison:

Table 3: Projected Bioactivity (vs. Caryolan-8-ol)

| Assay | This compound (IC₅₀) | Caryolan-8-ol (IC₅₀) | Reference |

|---|---|---|---|

| C. albicans growth | 12.5 μM | 8.2 μM | |

| TNF-α inhibition | 45% at 50 μM | 62% at 50 μM |

Degradation Pathways

Under acidic or enzymatic conditions, this compound may undergo hydrolytic cleavage or oxidative degradation :

Stability Notes :

Scientific Research Applications

Chemical Properties and Structure

3,6-Caryolanediol has the molecular formula and features two hydroxyl groups at the 3 and 6 positions of the caryophyllene skeleton. This unique structure enhances its solubility and reactivity, making it a valuable compound in organic chemistry and pharmacology.

Biological Activities

1. Antimicrobial Properties

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against Candida albicans and other fungal strains. A study highlighted its effectiveness when isolated from Alpinia galanga (greater galangal) .

- Antibacterial Activity : It has shown antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or pharmaceuticals .

2. Anti-inflammatory Effects

- Studies have demonstrated that this compound can reduce inflammation in lipopolysaccharide-stimulated macrophages, indicating its potential for treating inflammatory diseases .

3. Antioxidant Activity

- The compound has been shown to scavenge free radicals, which may help protect cells from oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in cells .

4. Anticancer Potential

- Preliminary studies suggest that this compound induces apoptosis in human leukemia cells, indicating its potential as an anticancer agent . Research shows it may enhance the efficacy of existing chemotherapeutic agents .

Applications in Medicine

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections and inflammatory diseases.

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, further research could lead to its incorporation into cancer treatment protocols.

- Nutraceuticals : The antioxidant properties suggest potential use in dietary supplements aimed at enhancing health and preventing disease.

Applications in Agriculture

Due to its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide. Its effectiveness against plant pathogens could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Applications in Cosmetics

The compound's anti-inflammatory and antioxidant properties make it suitable for cosmetic formulations aimed at skin health. Its potential as a natural preservative could also enhance the shelf-life of cosmetic products.

- Antifungal Efficacy : A study investigated the antifungal activity of this compound isolated from Alpinia galanga, demonstrating significant inhibition against Candida species .

- Anti-inflammatory Mechanism : Research published in "Biological and Pharmaceutical Bulletin" reported that this compound significantly reduced inflammation markers in macrophages stimulated with lipopolysaccharides .

- Cancer Cell Apoptosis : A study found that this compound induced apoptosis in human leukemia cells through mitochondrial pathways, suggesting its role as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of 3,6-Caryolanediol involves its interaction with specific molecular targets and pathways. It is known to inhibit lipopolysaccharide-induced nitric oxide production, which is a key pathway in inflammatory responses . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- This compound and Clovanediol share the same molecular formula but differ in skeletal structure (caryolane vs. clovane), leading to distinct physicochemical behaviors .

- 1,9-Caryolanediol 9-acetate demonstrates how acetylation reduces polarity compared to the parent diol, impacting solubility and reactivity .

- 3-Hydroxy-4-(succin-2-yl)-caryolanediol introduces a succinyl group, significantly increasing molecular weight and altering biological activity .

Heme Reactivity

- 3-Hydroxy-4-(succin-2-yl)-caryolanediol showed 11% reduction in heme Soret band absorbance at 415 nm, far lower than artemisinin (99%) and coralyne (73%), indicating weaker heme interaction .

Cytotoxicity and Mechanism

- This compound and related compounds exhibit varying cytotoxicity profiles. For example, Clovanediol diacetate (CAS: 2649-68-5) has been studied for its anti-inflammatory properties, while Coronarin D methyl ether (CAS: 157528-81-9) shows antitumor activity .

- Structural modifications (e.g., acetylation or succinylation) modulate bioavailability and target specificity. For instance, the acetyl group in 1,9-Caryolanediol 9-acetate enhances membrane permeability compared to non-acetylated diols .

Biological Activity

3,6-Caryolanediol is a caryophyllene-type sesquiterpenoid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is derived from natural sources such as essential oils and has been isolated from various plant species.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates key inflammatory pathways, including:

- Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response .

- Nuclear Factor kappa B (NF-κB) Pathway : The compound reduces NF-κB activation, leading to decreased expression of pro-inflammatory cytokines .

Table 1: Summary of Anti-Inflammatory Effects

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis |

| NF-κB Inhibition | Decreases cytokine production |

2. Antioxidant Activity

This compound demonstrates strong antioxidant capabilities. It scavenges free radicals and enhances the body's endogenous antioxidant defenses. Key findings include:

- DPPH Assay : Exhibits significant radical scavenging activity in DPPH assays .

- Ferric Reducing Antioxidant Power (FRAP) : Shows effective ferric ion reduction, indicating strong reducing power .

Table 2: Antioxidant Activity Measurements

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| FRAP | Reducing power comparable to ascorbic acid |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung cancer cells (A549) .

- Mechanisms of Action : The compound induces apoptosis through caspase activation and inhibits cell proliferation by disrupting the cell cycle .

Case Study Example : A study demonstrated that this compound significantly reduced the viability of MCF-7 cells by inducing apoptosis at concentrations above 10 µg/mL .

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

| A549 | 18 | Caspase activation |

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Shows antifungal activity against Candida albicans .

Table 4: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Q & A

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform a systematic review to identify variables causing discrepancies, such as differences in assay protocols (e.g., cell lines, concentrations). Replicate key studies under controlled conditions, using standardized reagents. Apply statistical meta-analysis to quantify effect sizes and heterogeneity. Consider enantiomeric purity, as stereochemistry may influence bioactivity .

Q. What strategies are effective in elucidating the mechanistic role of this compound in metabolic pathways?

- Methodological Answer : Employ isotope labeling (e.g., ¹³C or ²H) to track metabolic incorporation. Combine with knockout cell lines or enzyme inhibitors to isolate target pathways. Use computational docking studies to predict binding affinities with enzymes like cytochrome P450. Validate hypotheses via in vitro enzymatic assays and kinetic analysis .

Q. How can the stereochemical configuration of this compound impact its physicochemical properties, and what methods validate these effects?

- Methodological Answer : Compare enantiomers using chiral chromatography (e.g., Chiralpak columns) and circular dichroism (CD) spectroscopy. Measure thermodynamic properties (e.g., solubility, melting point) of each enantiomer. Computational simulations (DFT or molecular dynamics) can predict stability and intermolecular interactions. Correlate findings with bioactivity assays to assess stereospecificity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include confidence intervals and -values to assess significance. Address outliers via Grubbs’ test or robust statistical methods .

Q. How should researchers integrate heterogeneous data (e.g., in vitro, in silico) to build a cohesive model of this compound’s bioactivity?

- Methodological Answer : Apply multi-omics integration tools (e.g., pathway enrichment analysis) to link transcriptomic, proteomic, and metabolomic data. Use Bayesian networks or machine learning (e.g., random forests) to identify predictive variables. Validate models with independent datasets and report uncertainty metrics .

Ethical and Reporting Standards

Q. What are the best practices for ensuring ethical compliance in studies involving this compound and animal models?

Q. How can researchers enhance the transparency of methodological details in publications on this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or ChemRxiv. Provide step-by-step protocols on platforms like Protocols.io . Use standardized nomenclature (IUPAC) and reference commercial reagents by catalog numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.